5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
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Overview
Description
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps. One common method includes the reaction of 4-(allyloxy)-2-methylbenzoic acid with 4-tert-butylphenylhydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrrol-2-one structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(benzyloxy)-2-methylbenzoyl]-5-(4-tert-butylphenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 4-(2-(4-(allyloxy)benzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-propoxybenzoate
- 4-allyloxy-2-hydroxybenzophenone
Uniqueness
5-(4-TERT-BUTYLPHENYL)-3-HYDROXY-4-[2-METHYL-4-(PROP-2-EN-1-YLOXY)BENZOYL]-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
Molecular Formula |
C31H38N2O5 |
---|---|
Molecular Weight |
518.6g/mol |
IUPAC Name |
(4E)-5-(4-tert-butylphenyl)-4-[hydroxy-(2-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(2-morpholin-4-ylethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C31H38N2O5/c1-6-17-38-24-11-12-25(21(2)20-24)28(34)26-27(22-7-9-23(10-8-22)31(3,4)5)33(30(36)29(26)35)14-13-32-15-18-37-19-16-32/h6-12,20,27,34H,1,13-19H2,2-5H3/b28-26+ |
InChI Key |
DGMDQVQTCCMKLT-BYCLXTJYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC=C)/C(=C\2/C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)/O |
SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC=C)C(=C2C(N(C(=O)C2=O)CCN3CCOCC3)C4=CC=C(C=C4)C(C)(C)C)O |
Origin of Product |
United States |
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